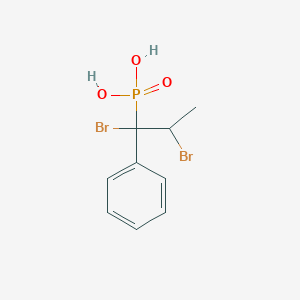
(1,2-Dibromo-1-phenylpropyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dibromo-1-phenylpropyl)phosphonic acid is a chemical compound characterized by the presence of bromine, phenyl, and phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-1-phenylpropyl)phosphonic acid typically involves the reaction of 1,2-dibromo-1-phenylpropane with phosphonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve heating to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dibromo-1-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
(1,2-Dibromo-1-phenylpropyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1,2-Dibromo-1-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets. The bromine atoms and phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through covalent bonding or coordination with active sites on the target molecules .
Comparación Con Compuestos Similares
- (1,2-Dichloro-1-phenylpropyl)phosphonic acid
- (1,2-Dibromo-1-phenylethyl)phosphonic acid
- (1,2-Dibromo-1-phenylpropyl)phosphinic acid
Comparison: (1,2-Dibromo-1-phenylpropyl)phosphonic acid is unique due to the presence of both bromine atoms and a phosphonic acid group. This combination imparts distinct chemical properties, such as higher reactivity and specific binding affinities, compared to its analogs. The presence of the phenyl group also contributes to its stability and potential interactions with aromatic systems .
Propiedades
Número CAS |
90561-33-4 |
|---|---|
Fórmula molecular |
C9H11Br2O3P |
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
(1,2-dibromo-1-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H11Br2O3P/c1-7(10)9(11,15(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) |
Clave InChI |
LNMSXRGGGYYIEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)(P(=O)(O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















